molecular formula C16H11F2NO2S B5782592 N-(2,4-difluorophenyl)naphthalene-2-sulfonamide

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide

Cat. No.: B5782592
M. Wt: 319.3 g/mol
InChI Key: FAQHICHFJVWFBK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a sulfonamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)naphthalene-2-sulfonamide typically involves the reaction of 2,4-difluoroaniline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalene ring and the difluorophenyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be linked to other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the difluorophenyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    2,4-Difluorobenzenesulfonamide: Contains a sulfonamide group attached to a difluorobenzene ring but lacks the naphthalene moiety.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but contains a benzamide group instead of a sulfonamide group.

Uniqueness

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide is unique due to the combination of the naphthalene ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHICHFJVWFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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